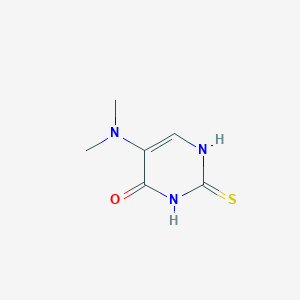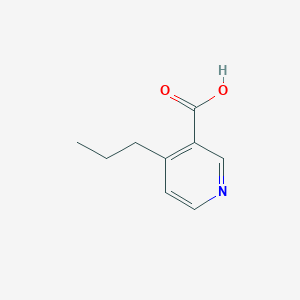
(R)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a phenyl ring substituted with an isopropoxy group, and an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isopropoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 4-isopropoxybenzaldehyde and subsequent steps.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial purification techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Modified amines and alcohols.
Substitution Products: Various substituted derivatives with different functional groups.
Scientific Research Applications
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Effects: The compound’s effects are mediated through its binding to active sites, altering the conformation and activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride: The enantiomer of the compound with different biological activity.
2-Amino-2-(4-methoxyphenyl)ethan-1-olhydrochloride: A similar compound with a methoxy group instead of an isopropoxy group.
2-Amino-2-(4-ethoxyphenyl)ethan-1-olhydrochloride: A compound with an ethoxy group, showing different chemical properties.
Uniqueness
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is unique due to its specific chiral configuration and the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
MANNFJHPKMBQRT-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)[C@H](CO)N.Cl |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















